molecular formula C8H6N2O3 B2862075 4-Amino-5-cyano-2-hydroxybenzoic acid CAS No. 72817-93-7

4-Amino-5-cyano-2-hydroxybenzoic acid

Cat. No. B2862075
CAS RN: 72817-93-7
M. Wt: 178.147
InChI Key: IEBSIOLXESUWCZ-UHFFFAOYSA-N
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Description

“4-Amino-5-cyano-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C8H6N2O3 . It has a molecular weight of 178.14 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “4-Amino-5-cyano-2-hydroxybenzoic acid” is 1S/C8H6N2O3/c9-3-4-1-5 (8 (12)13)7 (11)2-6 (4)10/h1-2,11H,10H2, (H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-5-cyano-2-hydroxybenzoic acid” include a molecular weight of 178.15 and a melting point of 269-271°C . It is a powder at room temperature .

Scientific Research Applications

Natural Product Synthesis

4-Hydroxybenzyl-substituted amino acid derivatives, structurally similar to 4-Amino-5-cyano-2-hydroxybenzoic acid, have been isolated from Gastrodia elata Blume. These compounds exhibit potential for natural product synthesis and applications in lipid peroxidation inhibition (Guo et al., 2015).

Biotechnological Applications

4-Hydroxybenzoic acid, closely related to 4-Amino-5-cyano-2-hydroxybenzoic acid, serves as a versatile intermediate for various value-added bioproducts. Its applications span across food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering have been used to produce 4-HBA-based products like resveratrol and muconic acid (Wang et al., 2018).

Chemical Synthesis

Reactions involving aminobenzoic acids, similar to 4-Amino-5-cyano-2-hydroxybenzoic acid, have led to the synthesis of unique amino acids and facilitated unusual transformations like esterification and acetylene hydration. These reactions demonstrate the compound's utility in creating novel chemical structures (Trofimov et al., 2009).

Organometallic Chemistry

Aminobenzoic acid isomers have been used to synthesize Ru(II) complexes, highlighting their potential in the field of organometallic chemistry. These complexes form supramolecular entities, which are significant for studying host-guest properties and hydrogen bond networks (Bacchi et al., 2012).

Safety and Hazards

The safety information for “4-Amino-5-cyano-2-hydroxybenzoic acid” indicates that it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “4-Amino-5-cyano-2-hydroxybenzoic acid” are not available, phenolic acids, a group to which this compound belongs, have been found to have high commercial value and potential applications in the cosmetic, food, pharmaceutical, and health industries .

properties

IUPAC Name

4-amino-5-cyano-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-2,11H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBSIOLXESUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-cyano-2-hydroxybenzoic acid

CAS RN

72817-93-7
Record name 4-amino-5-cyano-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 4-amino-5-cyano-2-hydroxybenzoate (3 g, 14.55 mmol) is treated with 60 ml of a 10% strength sodium hydroxide solution and the mixture is stirred at 50° C. for one hour. After cooling, the reaction solution is acidified with concentrated hydrochloric acid, diluted with water and the precipitate is filtered off with suction. The desired product is obtained after recrystallization from ethanol in 62% yield (1.6 g).
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Synthesis routes and methods II

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